(3-(Cyclohexylsulfonyl)azetidin-1-yl)(isoxazol-5-yl)methanone
CAS No.: 1448033-16-6
Cat. No.: VC5248852
Molecular Formula: C13H18N2O4S
Molecular Weight: 298.36
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1448033-16-6 |
|---|---|
| Molecular Formula | C13H18N2O4S |
| Molecular Weight | 298.36 |
| IUPAC Name | (3-cyclohexylsulfonylazetidin-1-yl)-(1,2-oxazol-5-yl)methanone |
| Standard InChI | InChI=1S/C13H18N2O4S/c16-13(12-6-7-14-19-12)15-8-11(9-15)20(17,18)10-4-2-1-3-5-10/h6-7,10-11H,1-5,8-9H2 |
| Standard InChI Key | RGPZYZZXDGZZJN-UHFFFAOYSA-N |
| SMILES | C1CCC(CC1)S(=O)(=O)C2CN(C2)C(=O)C3=CC=NO3 |
Introduction
(3-(Cyclohexylsulfonyl)azetidin-1-yl)(isoxazol-5-yl)methanone is a complex organic molecule that combines an azetidine ring with an isoxazole moiety and a sulfonyl group. This compound is of significant interest in medicinal chemistry due to its potential biological activities, which are attributed to its structural features that allow it to interact with various biological targets.
Synthesis Methods
The synthesis of (3-(Cyclohexylsulfonyl)azetidin-1-yl)(isoxazol-5-yl)methanone typically involves multiple steps. Key steps may include the use of specific catalysts and reaction conditions to optimize yield and purity. Mechanochemical methods, such as ball milling, can enhance efficiency by reducing reaction times and minimizing solvent use.
Potential Biological Activities
The mechanism of action for (3-(Cyclohexylsulfonyl)azetidin-1-yl)(isoxazol-5-yl)methanone likely involves interactions with biological targets such as enzymes or receptors. Data from pharmacological studies would provide insights into its efficacy and specificity towards target proteins.
Scientific Uses and Applications
(3-(Cyclohexylsulfonyl)azetidin-1-yl)(isoxazol-5-yl)methanone has several scientific uses, particularly in medicinal chemistry. Its unique structure makes it a candidate for drug development, potentially targeting various biological pathways.
Comparison with Related Compounds
Other compounds with similar structures, such as sulfonamide derivatives, have shown antimicrobial and anti-inflammatory activities. For example, compounds like 4-[(4-Chlorophenyl)sulfonyl]benzoic acid derivatives have demonstrated moderate antibacterial activity . Similarly, pyridine-3-sulfonamide derivatives have shown antifungal activity .
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